Pomalidomide-PEG5-C2-Br

Description

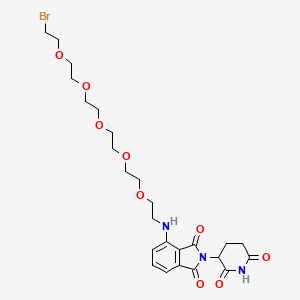

Pomalidomide-PEG5-C2-Br is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in multiple myeloma therapy. This compound incorporates a polyethylene glycol (PEG) spacer (PEG5, 5 ethylene glycol units) and a bromine-terminated C2 alkyl chain, enabling its use as a versatile linker for bioconjugation in targeted drug delivery systems. Its molecular formula is C₁₇H₁₈BrN₃O₅, with a molecular weight of 424.25 g/mol and a purity exceeding 95% . The PEGylation enhances solubility and pharmacokinetic properties, while the bromine group facilitates site-specific conjugation to thiol- or amine-containing biomolecules (e.g., antibodies, peptides) for prodrug development .

Properties

Molecular Formula |

C25H34BrN3O9 |

|---|---|

Molecular Weight |

600.5 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C25H34BrN3O9/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31/h1-3,20,27H,4-17H2,(H,28,30,31) |

InChI Key |

PONDXMIPRZEVMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG5-C2-Br typically involves several steps:

Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.

Attachment of PEG Linker: The PEG linker is attached to the pomalidomide molecule through a series of reactions that involve the use of coupling agents and solvents.

Introduction of Bromine Atom:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG5-C2-Br undergoes various chemical reactions, including:

Substitution Reactions:

Click Chemistry: The PEG linker allows for click chemistry reactions, enabling the attachment of various functional groups.

Common Reagents and Conditions:

Coupling Agents: Used for attaching the PEG linker to pomalidomide.

Brominating Agents: Used for introducing the bromine atom.

Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Major Products: The major product of these reactions is this compound, which can be further modified for specific applications in PROTAC technology .

Scientific Research Applications

Chemistry: Pomalidomide-PEG5-C2-Br is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation .

Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, where it can be used to degrade oncogenic proteins .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of targeted therapies .

Mechanism of Action

Pomalidomide-PEG5-C2-Br exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Pomalidomide-PEG5-C2-Br , we compare its structural and functional attributes with analogous thalidomide derivatives (Table 1).

Table 1: Comparative Analysis of Pomalidomide Derivatives

| Compound Name | PEG Length | Linker | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|---|

| This compound | 5 | C2 alkyl | Br | C₁₇H₁₈BrN₃O₅ | 424.25 | >95% |

| Pomalidomide-5-C5-NH2·HCl | None | C5 alkyl | NH₂·HCl | C₁₈H₂₂N₄O₄·ClH | 394.85 | 95–98% |

| 4'-ether-PEG2-azide | 2 | None | Azide | Not provided | Not provided | 95–98% |

| O-PEG3-Br | 3 | None | Br | Not provided | Not provided | 95–98% |

Key Differences and Implications:

PEG Chain Length: this compound (PEG5) offers superior hydrophilicity and prolonged circulation time compared to shorter PEG variants like O-PEG3-Br (PEG3) or non-PEGylated derivatives (e.g., Pomalidomide-5-C5-NH2·HCl) . Longer PEG chains reduce nonspecific interactions and improve tumor-targeting efficiency in antibody-drug conjugates (ADCs) .

Linker and Functional Group :

- The C2-Br linker in This compound enables stable alkylation reactions, contrasting with the C5-NH2·HCl linker in Pomalidomide-5-C5-NH2·HCl , which supports amine-reactive conjugation (e.g., NHS ester coupling) .

- Bromine-terminated derivatives (e.g., O-PEG3-Br ) are less common than azide- or amine-terminated analogs, limiting their application scope .

Solubility and Stability: this compound’s PEG5 spacer enhances aqueous solubility (>10 mg/mL in PBS) compared to non-PEGylated derivatives like Pomalidomide-5-C5-NH2·HCl, which may require organic solvents for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.